Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate

描述

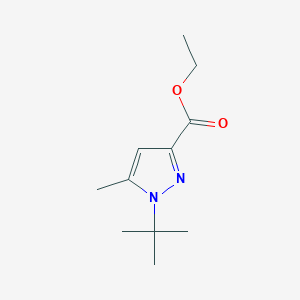

Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group at the 3-position, a tert-butyl group at the 1-position, and a methyl group at the 5-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .

准备方法

The synthesis of Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrazole ring. Common starting materials include hydrazines and β-diketones.

Cyclization: The hydrazine reacts with the β-diketone to form the pyrazole ring through a cyclization reaction.

Esterification: The resulting pyrazole intermediate is then esterified with ethyl chloroformate to introduce the ethyl ester group at the 3-position.

Substitution: The tert-butyl and methyl groups are introduced through substitution reactions using appropriate alkylating agents.

Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity. Catalysts like Amberlyst-70, which is resinous, nontoxic, thermally stable, and cost-effective, can be used to enhance the reaction efficiency .

化学反应分析

Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Pharmaceutical Applications

1. Neurological Disorders

Recent studies have indicated that compounds similar to ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate exhibit potential as therapeutic agents for neurological disorders. Specifically, they may act as agonists for trace amine-associated receptors (TAARs), which are implicated in conditions such as attention deficit hyperactivity disorder (ADHD) and schizophrenia. The compound's affinity for TAARs suggests a mechanism that could lead to reduced side effects compared to traditional treatments .

2. Antioxidant Properties

Research has shown that pyrazole derivatives possess significant antioxidant activities. This compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

| Application Area | Specific Use Case |

|---|---|

| Neurological Disorders | Potential treatment for ADHD and schizophrenia |

| Antioxidant Activity | Scavenging free radicals |

Agrochemical Applications

This compound has also been investigated in the field of agrochemicals. Its derivatives are being explored for use as herbicides and fungicides due to their ability to inhibit certain enzyme pathways in plants and fungi.

Case Study: Herbicidal Activity

In a study evaluating the herbicidal properties of pyrazole-based compounds, this compound demonstrated effective inhibition of weed growth at low concentrations, highlighting its potential as an environmentally friendly herbicide alternative .

Materials Science Applications

The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.

Case Study: Polymer Composites

Research has shown that incorporating this compound into polyurethane composites improves their thermal properties and resistance to degradation, making them suitable for applications in coatings and adhesives .

Safety and Environmental Impact

While exploring the applications of this compound, safety assessments are crucial. The compound has been classified with moderate toxicity levels, necessitating proper handling protocols during research and application phases .

| Safety Parameter | Value |

|---|---|

| Acute Toxicity | Moderate |

| Environmental Persistence | High |

| Bioaccumulation Potential | Medium |

作用机制

The mechanism of action of Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity .

相似化合物的比较

Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

Ethyl 5-(tert-butyl)-1H-pyrazole-3-carboxylate: Similar structure but lacks the methyl group at the 5-position.

1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but has a carboxylic acid group instead of an ester group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .

生物活性

Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate (ETB-MP) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its diverse biological activities. This article aims to explore the biological activity of ETB-MP, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

ETB-MP is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 210.273 g/mol

- CAS Number : 519056-54-3

The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, along with an ethyl carboxylate group and tert-butyl substituents. These structural components contribute to its stability and reactivity.

1. Antimicrobial Properties

ETB-MP and other pyrazole derivatives have been studied for their antimicrobial activity . Research indicates that the presence of the pyrazole ring enhances interaction with bacterial targets, making these compounds effective against various strains of bacteria .

2. Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including ETB-MP. Compounds containing the pyrazole scaffold have shown efficacy against several cancer types, such as lung, colorectal, and breast cancers. For instance:

- In vitro Studies : ETB-MP demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent .

- Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in cancer pathways, leading to reduced cell proliferation .

3. Anti-inflammatory Effects

ETB-MP has been noted for its potential anti-inflammatory activity . Pyrazole derivatives are known to exhibit properties that could mitigate inflammation by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

The biological activity of ETB-MP is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, thereby blocking their activity.

- Receptor Modulation : ETB-MP could modulate receptor activity associated with inflammation and cancer progression, although specific receptor interactions require further investigation .

Table 1: Summary of Biological Activities and Findings

属性

IUPAC Name |

ethyl 1-tert-butyl-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-6-15-10(14)9-7-8(2)13(12-9)11(3,4)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXLMRLPFQWBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384170 | |

| Record name | Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519056-54-3 | |

| Record name | Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。